S 24795

Description

Properties

IUPAC Name |

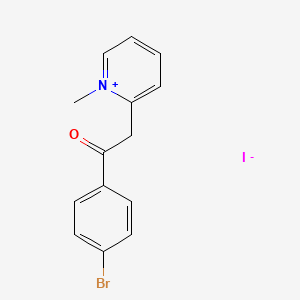

1-(4-bromophenyl)-2-(1-methylpyridin-1-ium-2-yl)ethanone;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrNO.HI/c1-16-9-3-2-4-13(16)10-14(17)11-5-7-12(15)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LERUHBBUGAOYOD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1CC(=O)C2=CC=C(C=C2)Br.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304679-75-2 | |

| Record name | 304679-75-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of S 24795 in Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S 24795 is a novel small molecule that has demonstrated significant therapeutic potential in preclinical models of Alzheimer's disease. Its primary mechanism of action revolves around its function as a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). This activity allows this compound to intervene in the core pathological cascade of Alzheimer's disease by dissociating the toxic amyloid-beta (Aβ) peptide from α7nAChRs. This disengagement restores normal receptor function, mitigates downstream pathological events such as tau hyperphosphorylation, and ultimately leads to the rescue of synaptic function and cognitive improvements. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and therapeutic rationale for this compound in the context of Alzheimer's disease.

Core Mechanism of Action: Dissociation of Amyloid-Beta from α7 Nicotinic Acetylcholine Receptors

The hallmark of Alzheimer's disease is the accumulation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Soluble Aβ oligomers are now widely considered the primary neurotoxic species, initiating a cascade of events that leads to synaptic dysfunction and neuronal death. A key interaction in this process is the binding of Aβ, particularly the Aβ42 isoform, to α7nAChRs.[1][2] This aberrant interaction is believed to contribute to synaptic pathology.

This compound directly targets this pathological interaction. As a partial agonist of the α7nAChR, this compound is able to modulate the receptor's conformational state.[3][4] This modulation facilitates the release of bound Aβ42 from the receptor, effectively unblocking it and restoring its normal function.[1][2] This unique mechanism of dissociating Aβ from its receptor target distinguishes this compound from many other therapeutic strategies for Alzheimer's disease.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Species/System | Reference |

| α7 nAChR Agonism | Partial Agonist | Not Specified | [3][4] |

| IC50 for fEPSP reduction | 127 µM | Mouse Hippocampal Slices | [5] |

| Hill Coefficient for fEPSP reduction | 1.1 | Mouse Hippocampal Slices | [5] |

| Concentration for LTP potentiation | 3 µM | Mouse Hippocampal Slices | [5] |

| Concentration for reducing Aβ42-α7nAChR complexes | 1-100 µM | Postmortem human brain slices | [1] |

| Concentration for normalizing Ca2+ influx | 10 µM | Postmortem human brain slices | [1] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Aged Mice | 0.3 and 1 mg/kg (subcutaneous) | Improved short-term working memory and long-term declarative memory | [6] |

| Aβ42-injected Mice | Not Specified | Reduced Aβ42-α7nAChR association and normalized Ca2+ fluxes | [2] |

| Alzheimer's Disease Mouse Models | Not Specified | More efficient memory-enhancing effects than memantine | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its therapeutic effects.

Caption: Mechanism of this compound in restoring neuronal function.

Experimental Workflow: Co-Immunoprecipitation to Detect Aβ-α7nAChR Interaction

The following diagram outlines the key steps in a co-immunoprecipitation experiment used to demonstrate the dissociation of Aβ from α7nAChR by this compound.

Caption: Workflow for Co-Immunoprecipitation Assay.

Detailed Experimental Protocols

Co-Immunoprecipitation for Aβ42-α7nAChR Complex Detection

This protocol is based on methodologies described in the literature to assess the effect of this compound on the interaction between Aβ42 and α7nAChRs in synaptosomes.[1][2]

-

Synaptosome Preparation: Synaptosomes are prepared from postmortem frontal cortex of Alzheimer's disease patients or control subjects. For in vitro modeling, synaptosomes from control brains are exposed to Aβ42.

-

Treatment: Synaptosomal preparations are incubated with varying concentrations of this compound (e.g., 1-100 µM) or a vehicle control for a specified period (e.g., 1 hour).

-

Lysis: Following incubation, synaptosomes are lysed using a non-ionic detergent-based buffer to solubilize membrane proteins while preserving protein-protein interactions.

-

Immunoprecipitation: The synaptosomal lysates are then incubated with an antibody specific for Aβ42, which is coupled to protein A/G-agarose or magnetic beads. This step captures Aβ42 and any interacting proteins.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound protein complexes are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then probed with a primary antibody specific for the α7nAChR subunit, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the α7nAChR band in the this compound-treated samples is compared to the vehicle-treated control to quantify the reduction in the Aβ42-α7nAChR complex.

Calcium Influx Assay

This assay is employed to measure the functional recovery of α7nAChRs and NMDARs following treatment with this compound.[1][2]

-

Synaptosome Preparation and Loading: Synaptosomes are prepared as described above and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Treatment: The dye-loaded synaptosomes are treated with this compound (e.g., 10 µM) or a vehicle control.

-

Stimulation:

-

α7nAChR-mediated Ca2+ influx: Synaptosomes are stimulated with an α7nAChR-specific agonist (e.g., PNU 282987).

-

NMDAR-mediated Ca2+ influx: Synaptosomes are stimulated with NMDA and its co-agonist glycine.

-

-

Fluorescence Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium indicator dye using a fluorometer or a fluorescence microscope.

-

Data Analysis: The magnitude of the agonist-induced calcium influx in this compound-treated synaptosomes is compared to that in vehicle-treated controls to assess the functional recovery of the respective receptors.

Electrophysiology (Long-Term Potentiation)

This technique is used to assess the effect of this compound on synaptic plasticity, a cellular correlate of learning and memory.[5]

-

Hippocampal Slice Preparation: Acute hippocampal slices are prepared from adult mice.

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 stratum radiatum in response to stimulation of the Schaffer collaterals.

-

Baseline Recording: A stable baseline of fEPSPs is recorded for a period of time.

-

Drug Application: this compound (e.g., 3 µM) is bath-applied to the slices.

-

LTP Induction: Long-term potentiation (LTP) is induced by a high-frequency stimulation protocol.

-

Post-LTP Recording: fEPSPs are recorded for an extended period following LTP induction.

-

Analysis: The magnitude of LTP in the presence of this compound is compared to that in control slices to determine the effect of the compound on synaptic plasticity.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel and well-defined mechanism of action. By acting as a partial agonist at α7nAChRs, it uniquely disrupts the pathological interaction between Aβ42 and these receptors. This action leads to the normalization of both α7nAChR and NMDAR function, a reduction in Aβ-induced tau pathology, and an improvement in synaptic plasticity and cognitive function in preclinical models. The data presented in this technical guide provide a strong rationale for the continued investigation of this compound and similar compounds as a disease-modifying therapy for Alzheimer's disease.

References

- 1. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Nicotinic (α7) Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparative effects of the alpha7 nicotinic partial agonist, this compound, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of S 24795: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 24795 is a novel small molecule that has been the subject of significant preclinical investigation, primarily for its potential therapeutic application in neurodegenerative disorders such as Alzheimer's disease. Its primary mechanism of action is as a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This technical guide provides an in-depth overview of the pharmacology of this compound, detailing its mechanism of action, pharmacodynamic effects, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using diagrams.

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with the α7 nicotinic acetylcholine receptor. Its mechanism is multifaceted, involving not only direct receptor agonism but also modulation of the pathological interactions of beta-amyloid (Aβ) peptides.

α7 Nicotinic Acetylcholine Receptor Partial Agonism

This compound is characterized as a partial agonist of the α7 nAChR.[1] This interaction is central to its therapeutic potential, as the α7 nAChR is implicated in cognitive processes, and its dysfunction is a known factor in the pathophysiology of Alzheimer's disease.

Interference with Beta-Amyloid-α7 nAChR Interaction

A key aspect of the pharmacology of this compound is its ability to limit the interaction between beta-amyloid (specifically Aβ42) and the α7 nAChR.[2] This interaction is considered a significant upstream event in the pathogenesis of Alzheimer's disease.[3] By disrupting this coupling, this compound may mitigate the downstream pathological effects of Aβ42.[2][4] In vitro studies have shown that preincubation with this compound reduces the association of Aβ42 with α7 nAChRs.[2]

Normalization of Calcium Flux

In preclinical models of Alzheimer's disease, this compound has been shown to normalize calcium (Ca2+) fluxes through both α7 nAChRs and N-methyl-D-aspartate receptors (NMDARs).[2] Aβ42 is known to disrupt Ca2+ homeostasis, and the ability of this compound to restore normal Ca2+ influx suggests a neuroprotective effect.[2]

Reduction of Tau Phosphorylation

The interaction between Aβ42 and α7 nAChRs is known to promote the phosphorylation of tau protein, a key step in the formation of neurofibrillary tangles. In vitro studies have demonstrated that this compound can reduce Aβ42-induced tau phosphorylation.[2]

Presynaptic Modulation of Glutamate Release

At higher concentrations, this compound has been observed to reduce the amplitude of field excitatory postsynaptic potentials (fEPSPs).[5] This effect is likely due to a reduction in glutamate release from presynaptic terminals, as evidenced by an increase in the paired-pulse ratio and a significant reduction in the frequency of spontaneous excitatory postsynaptic currents.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound have been primarily investigated in the context of synaptic plasticity and cognitive function.

Enhancement of Long-Term Potentiation (LTP)

This compound has been shown to enhance long-term potentiation (LTP) at CA3-CA1 synapses in the hippocampus of adult mice.[5] This effect was observed at a concentration of 3 µM, which did not affect basic synaptic transmission.[5] The enhancement of LTP by this compound is mediated by α7 nAChRs, as it was prevented by the α7 nAChR antagonist MLA and was absent in α7 nAChR knockout mice.[5]

Effects on Synaptic Transmission

At concentrations higher than 3 µM, this compound reduces the amplitude of fEPSPs in a concentration-dependent manner, with an IC50 of 127 µM.[5] This reduction reached 71% of control values at a concentration of 300 µM.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

| Parameter | Value | Model System | Reference |

| IC50 for fEPSP reduction | 127 µM | Hippocampal slices (adult mice) | [5] |

| Hill coefficient for fEPSP reduction | 1.1 | Hippocampal slices (adult mice) | [5] |

| Concentration for LTP potentiation | 3 µM | Hippocampal slices (adult mice) | [5] |

| Reduction in fEPSP amplitude at 300 µM | 71% of control | Hippocampal slices (adult mice) | [5] |

Table 1: Pharmacodynamic Parameters of this compound

| Experimental Model | Key Findings | Reference |

| In vitro rat hippocampal synaptosomes | Reduces Aβ42-α7nAChR interaction and Aβ42-induced tau phosphorylation. | [2] |

| Organotypic brain slice cultures | Reduces Aβ42-α7nAChR association and Aβ42 immunostaining. Normalizes Ca2+ fluxes through α7nAChR and NMDAR channels. | [2] |

| ICV Aβ42 injection in vivo model (mice) | Reduces Aβ42-α7nAChR association and Aβ42 immunostaining. Normalizes Ca2+ fluxes through α7nAChR and NMDAR channels. | [2] |

| Aged mice | Improves mnemonic function. | [1] |

Table 2: Preclinical Models and Key Findings for this compound

Experimental Protocols

In Vitro Aβ42-α7nAChR Interaction Assay

-

Model System: Rat hippocampal synaptosomes.

-

Methodology: The effect of this compound on the interaction between Aβ42 and α7nAChR was compared to memantine, galantamine, and Aβ(12-28). Synaptosomes were preincubated with the test compounds before the addition of Aβ42. The extent of Aβ42-α7nAChR interaction was quantified following immunoprecipitation.[2]

Tau Phosphorylation Assay

-

Model System: Rat hippocampal synaptosomes.

-

Methodology: The effect of this compound on Aβ42-induced tau phosphorylation was evaluated in vitro. Following treatment with this compound and/or Aβ42, synaptosomal lysates were analyzed for phosphorylated tau levels.[2]

Calcium Influx Measurement

-

Model System: Aβ42-incubated organotypic brain slices and intracerebroventricularly (ICV) Aβ42-injected mouse brain.

-

Methodology: The effects of this compound on Aβ42-mediated reduction of calcium (Ca2+) influx through α7nAChR and N-methyl-d-aspartate receptor (NMDAR) were assessed. Changes in intracellular Ca2+ levels were measured in response to receptor-specific agonists.[2]

Electrophysiological Recordings in Hippocampal Slices

-

Model System: Hippocampal slices from adult mice.

-

Methodology: Field excitatory postsynaptic potentials (fEPSPs) were evoked in the CA1 region by Schaffer collateral stimulation. The effects of this compound on baseline synaptic transmission and long-term potentiation (LTP) were recorded. Whole-cell patch-clamp recordings were used to measure spontaneous excitatory postsynaptic currents.[5]

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in the context of Alzheimer's disease pathology.

Caption: Experimental workflow for assessing the effect of this compound on Long-Term Potentiation (LTP).

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action centered on its partial agonism of the α7 nAChR. Its ability to interfere with the pathological interaction of beta-amyloid with this receptor, normalize calcium signaling, and enhance synaptic plasticity underscores its potential as a disease-modifying therapy for Alzheimer's disease. The detailed pharmacological profile presented in this guide, based on robust preclinical data, provides a solid foundation for further research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

S 24795: A Selective α7 Nicotinic Acetylcholine Receptor Partial Agonist for Cognitive Enhancement

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S 24795 is a novel synthetic compound characterized as a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR). Exhibiting a promising pharmacological profile, this compound has demonstrated potential in preclinical models for the treatment of cognitive deficits associated with aging and neurodegenerative disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinity, functional activity, and effects on synaptic plasticity and cognition. The document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex, has emerged as a key therapeutic target for cognitive disorders. Activation of α7 nAChRs leads to calcium influx, which in turn modulates various downstream signaling cascades implicated in synaptic plasticity and neuroprotection. This compound has been developed as a selective partial agonist at this receptor, aiming to provide cognitive benefits while minimizing the potential for receptor desensitization and off-target effects associated with full agonists.

Pharmacological Profile of this compound

Binding Affinity and Selectivity

This compound demonstrates high affinity for the α7 nAChR with significant selectivity over other nAChR subtypes and the 5-HT3 receptor. The binding affinities (Ki) are summarized in the table below.

| Receptor Subtype | Ki (nM) | Reference |

| Human α7 nAChR | 9 | [1] |

| Rat α4β2 nAChR | >10,000 | [1] |

| Rat α1β1δγ (muscle) nAChR | >10,000 | [1] |

| Human 5-HT3A Receptor | 628 (antagonist activity) | [1] |

Functional Activity

As a partial agonist, this compound elicits a response that is a fraction of the maximal response produced by the endogenous full agonist, acetylcholine (ACh). This property is thought to be beneficial in preventing receptor desensitization that can occur with sustained exposure to full agonists.

| Parameter | Value | Cell Type/System | Reference |

| EC50 | 34 ± 11 µM | Xenopus oocytes expressing rat α7 nAChR | [1] |

| Imax (% of ACh) | ~10% | Xenopus oocytes expressing rat α7 nAChR | [1] |

| IC50 (fEPSP amplitude) | 127 µM | Mouse hippocampal slices | [2] |

Mechanism of Action and Downstream Signaling

Activation of the α7 nAChR by this compound initiates a cascade of intracellular signaling events, primarily through the influx of Ca2+. These pathways are crucial for the modulation of synaptic plasticity and neuronal survival.

α7 nAChR-Mediated Signaling Pathways

Modulation of NMDA Receptor Function

This compound has been shown to normalize α7 nAChR- and NMDA receptor-mediated Ca2+ influx in the presence of amyloid-β (Aβ) peptides. This suggests a potential mechanism for its cognitive-enhancing effects in Alzheimer's disease models.

Preclinical Efficacy

Enhancement of Long-Term Potentiation (LTP)

This compound potentiates LTP at CA3-CA1 synapses in the hippocampus, a cellular correlate of learning and memory. This effect is mediated by α7 nAChRs, as it is blocked by the selective antagonist MLA and is absent in α7 knockout mice[2].

Improvement in Cognitive Function

In vivo studies have demonstrated the cognitive-enhancing effects of this compound in aged mice. The compound has been shown to improve performance in tasks assessing contextual memory, declarative memory, and working memory.

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Objective: To determine the functional agonist/antagonist properties of this compound at α7 nAChRs.

-

Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are harvested and defolliculated. Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Electrophysiology: Two-electrode voltage clamp recordings are performed 2-5 days post-injection. Oocytes are clamped at a holding potential of -70 mV.

-

Drug Application: this compound and acetylcholine are applied via a perfusion system. Dose-response curves are generated to determine EC50 and Imax values.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for various nAChR subtypes.

-

Membrane Preparation: Membranes are prepared from cell lines stably expressing the nAChR subtype of interest (e.g., GH4C1 cells for α7, SH-EP1-hα4β2 for α4β2) or from rat brain tissue.

-

Assay: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-MLA for α7, [³H]-epibatidine for α4β2) and varying concentrations of this compound.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to a Ki value using the Cheng-Prusoff equation.

In Vivo Assessment of Cognitive Function (Morris Water Maze)

-

Objective: To evaluate the effect of this compound on spatial learning and memory in aged mice.

-

Animals: Aged C57BL/6 mice (e.g., 18-22 months old).

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to behavioral testing.

-

Procedure: Mice are trained to find a hidden platform in a circular pool of opaque water. Parameters measured include escape latency, path length, and time spent in the target quadrant during a probe trial.

Experimental and Drug Discovery Workflow

The characterization of a novel α7 nAChR agonist like this compound typically follows a structured workflow from initial screening to in vivo efficacy studies.

Conclusion

This compound is a selective α7 nAChR partial agonist with a compelling preclinical profile for the treatment of cognitive impairment. Its ability to enhance synaptic plasticity and improve cognitive performance in animal models, coupled with a mechanism that may mitigate receptor desensitization, makes it a valuable research tool and a promising therapeutic candidate. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other selective α7 nAChR modulators.

References

The Dissociation of Beta-Amyloid from α7 Nicotinic Acetylcholine Receptors by S 24795: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble beta-amyloid (Aβ) oligomers play a critical role in the synaptic dysfunction characteristic of Alzheimer's disease (AD). A key molecular interaction in this pathology is the high-affinity binding of Aβ to the α7 nicotinic acetylcholine receptor (α7nAChR), which leads to a cascade of neurotoxic events, including compromised receptor function and downstream signaling abnormalities. The novel compound S 24795, a partial agonist of the α7nAChR, has emerged as a promising therapeutic agent. This technical guide details the mechanism of action of this compound, focusing on its ability to dissociate Aβ from the α7nAChR, thereby restoring neuronal function. We present a synthesis of the available quantitative data, a detailed account of the experimental protocols used to elucidate this mechanism, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Pathogenic Role of the Aβ-α7nAChR Interaction

In the pathology of Alzheimer's disease, the accumulation of soluble Aβ peptides is a primary instigator of synaptic and cognitive deficits.[1] These soluble forms of Aβ bind with high affinity to neuronal α7nAChRs.[1][2] This pathogenic interaction has several detrimental consequences:

-

Impairment of α7nAChR and NMDAR Function: The binding of Aβ to α7nAChRs compromises the function of both α7nAChR and NMDA glutamatergic receptors (NMDARs), leading to reduced Ca2+ influx in response to agonists.[1][3]

-

Intraneuronal Aβ Accumulation: The Aβ-α7nAChR complex is internalized, contributing to the intraneuronal accumulation of Aβ.[1][4]

-

Tau Hyperphosphorylation: The interaction between Aβ and α7nAChR can trigger downstream signaling that leads to the hyperphosphorylation of tau protein, a hallmark of AD.[1][5]

The compound this compound (2-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl pyridinium) is a novel partial agonist for the α7nAChR that has demonstrated the ability to counteract these pathological effects by disrupting the Aβ-α7nAChR complex.[1][3][6]

Mechanism of Action of this compound

This compound facilitates the release of Aβ42 from its complex with α7nAChRs.[1][3] The proposed mechanism involves the interaction of this compound with both the α7nAChR and the Aβ15-20 region of the Aβ42 peptide.[1][3] This dual interaction is crucial for the dissociation of the Aβ42–α7nAChR complex.

Visualization of the Dissociation Mechanism

The following diagram illustrates the proposed mechanism by which this compound dissociates Aβ42 from the α7nAChR.

Caption: Mechanism of this compound-induced dissociation of the Aβ42-α7nAChR complex.

Quantitative Data Summary

The efficacy of this compound in dissociating Aβ42 from α7nAChRs and restoring neuronal function has been quantified in several studies. The following tables summarize these key findings.

Table 1: Concentration-Dependent Reduction of Aβ42–α7nAChR Complexes by this compound

| Tissue/Condition | This compound Concentration | Reduction in Aβ42–α7nAChR Complexes | Reference |

| Aβ42-exposed control frontal cortex synaptosomes | 1 µM | 47.6 ± 5.4% | [1] |

| Alzheimer's Disease frontal cortex synaptosomes | 10 µM | 49.9 ± 6.4% | [1] |

| Alzheimer's Disease frontal cortex synaptosomes + Aβ42 | 10 µM | 47.3 ± 6.9% | [1] |

Table 2: Restoration of Agonist-Induced Ca2+ Influx by this compound

| Receptor | Condition | Treatment | Effect on Ca2+ Influx | Reference |

| α7nAChR | Alzheimer's Disease frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |

| NMDAR | Alzheimer's Disease frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |

| α7nAChR | Aβ42-exposed control frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |

| NMDAR | Aβ42-exposed control frontal cortex synaptosomes | 10 µM this compound | Nearly doubled | [1] |

| VGCC | Alzheimer's Disease frontal cortex synaptosomes | 10 µM this compound | No significant effect on K+-induced Ca2+ influx | [1] |

VGCC: Voltage-Gated Calcium Channels

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects.

Co-Immunoprecipitation of Aβ42–α7nAChR Complexes

This protocol is used to quantify the association between Aβ42 and α7nAChRs in synaptosomes.

-

Synaptosome Preparation: Synaptosomes are prepared from postmortem frontal cortex slices from both AD patients and control subjects.[1]

-

In Vitro Treatment: Brain slices are incubated with Aβ42 and/or this compound at specified concentrations.[1]

-

Lysis: Synaptosomes are lysed in a buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: The lysate is incubated with an anti-Aβ42 antibody overnight at 4°C to capture Aβ42 and any associated proteins.

-

Immune Complex Capture: Protein A/G-agarose beads are added to the lysate to bind the antibody-protein complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specific binding.

-

Elution: The bound proteins are eluted from the beads using a sample buffer and heating.

-

Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-α7nAChR antibody to detect the co-precipitated receptor.

-

Densitometric Quantification: The intensity of the α7nAChR band is quantified to determine the amount of Aβ42–α7nAChR complex.[1]

Calcium Influx Assay

This assay measures the functional response of α7nAChRs and NMDARs to agonist stimulation.

-

Synaptosome Preparation and Loading: Synaptosomes are prepared as described above and loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

In Vitro Treatment: Synaptosomes are pre-incubated with this compound or vehicle.

-

Agonist Stimulation: The loaded synaptosomes are stimulated with specific agonists:

-

Fluorescence Measurement: Changes in intracellular Ca2+ concentration are measured using a fluorometer or a fluorescence plate reader. The increase in fluorescence is proportional to the Ca2+ influx.

-

Data Analysis: The peak fluorescence response to each agonist is calculated and compared across different treatment groups.

Experimental Workflow Visualization

The following diagram outlines the general workflow for assessing the effect of this compound.

Caption: Experimental workflow for evaluating this compound's effects on Aβ-α7nAChR.

Signaling Pathways

The interaction between Aβ and α7nAChR initiates a cascade of intracellular signaling events that contribute to AD pathology. This compound, by dissociating this complex, helps to normalize these pathways.

Pathological Signaling Cascade

Caption: Pathological signaling cascade initiated by the Aβ42-α7nAChR interaction.

Restorative Effects of this compound

Caption: Restorative signaling effects of this compound.

Conclusion

References

- 1. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beta-Amyloid(1-42) binds to alpha7 nicotinic acetylcholine receptor with high affinity. Implications for Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. storage.imrpress.com [storage.imrpress.com]

- 5. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

S 24795 and its Influence on NMDA Receptor Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S 24795, a compound developed by Servier, is primarily recognized as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). While its direct interaction with the N-methyl-D-aspartate (NMDA) receptor has not been established in the public domain, compelling evidence from preclinical studies highlights an indirect but significant modulatory effect on NMDA receptor function, particularly in the context of Alzheimer's disease (AD) pathology. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on NMDA receptor signaling, focusing on the molecular mechanisms, experimental evidence, and methodologies employed in its investigation.

Core Mechanism of Action: An Indirect Effect on NMDA Receptors

Current research indicates that this compound's primary mechanism of action is as a partial agonist at the α7 nAChR. Its influence on NMDA receptor function is a downstream consequence of its interaction with the α7 nAChR and its ability to disrupt the pathological interaction between this receptor and amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

In AD, soluble Aβ oligomers can bind to α7 nAChRs, leading to a cascade of detrimental effects, including the suppression of NMDA receptor-mediated calcium (Ca2+) influx. This compound has been shown to intervene in this process by dissociating Aβ from the α7 nAChR, thereby restoring normal function to both the α7 nAChR and, consequently, the NMDA receptor.

Signaling Pathway

The proposed signaling pathway illustrates the indirect modulatory effect of this compound on NMDA receptor function.

Quantitative Data

To date, publicly available scientific literature does not contain quantitative data on the direct interaction of this compound with NMDA receptors. Key pharmacological parameters such as binding affinity (Ki), IC50, or EC50 values for this compound at NMDA receptor subtypes have not been reported. The primary quantitative findings relate to its potent activity at the α7 nAChR.

Table 1: Pharmacological Profile of this compound

| Target | Parameter | Value | Species | Reference |

| α7 nAChR | Agonist Activity | Partial Agonist | - | [1] |

| NMDA Receptor | Binding Affinity (Ki) | Not Reported | - | - |

| NMDA Receptor | IC50 / EC50 | Not Reported | - | - |

The lack of direct binding data is a critical piece of information for researchers, suggesting that the observed effects on NMDA receptor function are likely not due to a direct interaction but rather the indirect mechanism outlined above.

Experimental Evidence and Protocols

The principal evidence for this compound's effect on NMDA receptor function comes from studies using ex vivo models of Alzheimer's disease. These experiments have demonstrated that this compound can normalize the Aβ-induced suppression of NMDA receptor-mediated Ca2+ influx.

Key Experiment: Measurement of NMDA-induced Calcium Influx in Synaptosomes

Objective: To determine the effect of this compound on NMDA receptor-mediated Ca2+ influx in the presence of Aβ.

Experimental Model: Synaptosomes prepared from the frontal cortex of postmortem Alzheimer's disease brain tissue and control brain tissue exposed to Aβ42.

Methodology:

-

Synaptosome Preparation:

-

Frontal cortex tissue is homogenized in a buffered sucrose solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

-

Treatment:

-

Synaptosomes are incubated with vehicle, Aβ42, and/or this compound at various concentrations.

-

-

Calcium Imaging:

-

Synaptosomes are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Baseline fluorescence is recorded.

-

Synaptosomes are stimulated with NMDA and its co-agonist glycine.

-

Changes in intracellular Ca2+ concentration are measured by monitoring the fluorescence intensity of the dye.

-

-

Data Analysis:

-

The increase in fluorescence upon NMDA/glycine stimulation is quantified and compared across different treatment groups.

-

Expected Outcome: In synaptosomes treated with Aβ42, the NMDA-induced Ca2+ influx is significantly reduced compared to control. Co-incubation with this compound is expected to restore the Ca2+ influx to levels closer to the control group.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effect of this compound on NMDA receptor-mediated calcium influx.

Discussion and Future Directions

The current body of evidence strongly suggests that this compound's beneficial effects in models of Alzheimer's disease involve the normalization of NMDA receptor function. However, this effect appears to be indirect, mediated by its primary action on α7 nAChRs and the subsequent disruption of the Aβ-α7 nAChR complex.

For drug development professionals, this presents a novel therapeutic strategy. Instead of directly targeting the NMDA receptor, which can be associated with significant side effects, modulating its function through an upstream target like the α7 nAChR offers a potentially safer and more nuanced approach to restoring synaptic function in neurodegenerative diseases.

Future research should aim to:

-

Confirm the lack of direct this compound binding to NMDA receptors through comprehensive radioligand binding assays against various NMDA receptor subunits.

-

Elucidate the precise molecular mechanisms by which the Aβ-α7 nAChR complex suppresses NMDA receptor function.

-

Investigate the effects of this compound on NMDA receptor function in other pathological conditions where Aβ and α7 nAChR interactions may play a role.

-

Explore the potential for synergistic effects when combining this compound with direct NMDA receptor modulators.

Conclusion

This compound represents an intriguing molecule that indirectly modulates NMDA receptor function. While it is not a direct NMDA receptor ligand, its ability to restore NMDA receptor-mediated signaling in the face of Aβ pathology highlights the intricate interplay between different neurotransmitter systems in the brain and offers a promising avenue for the development of novel therapeutics for Alzheimer's disease and potentially other neurological disorders. This guide provides a framework for understanding the current state of knowledge and directs future research toward a more complete characterization of this compound's effects on NMDA receptor function.

References

The Role of S 24795 in Synaptic Plasticity and Long-Term Potentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 24795 is a novel partial agonist of the α7 nicotinic acetylcholine receptor (α7-nAChR) with significant potential in the therapeutic landscape of cognitive disorders, particularly Alzheimer's disease. Its mechanism of action intricately ties into the modulation of synaptic plasticity, the fundamental process for learning and memory, and its physiological correlate, long-term potentiation (LTP). This technical guide provides an in-depth analysis of the core functions of this compound, focusing on its role in rescuing synaptic deficits and promoting LTP. It synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time in response to changes in neural activity, is a cornerstone of cognitive function.[1] Long-term potentiation (LTP), a persistent strengthening of synapses following high-frequency stimulation, is a primary experimental model for studying the cellular mechanisms of learning and memory.[2] In neurodegenerative diseases like Alzheimer's, the accumulation of amyloid-beta (Aβ) plaques disrupts synaptic function and impairs LTP, contributing to cognitive decline.

This compound emerges as a promising therapeutic agent by targeting the α7-nAChR, a key receptor implicated in both normal synaptic transmission and the pathophysiology of Alzheimer's disease. Aβ oligomers have been shown to bind to α7-nAChRs, leading to receptor dysfunction and subsequent impairment of synaptic plasticity.[3] this compound acts by interfering with this detrimental interaction, thereby restoring the normal function of α7-nAChRs and downstream signaling pathways crucial for LTP.[3]

Quantitative Data on the Effects of α7-nAChR Agonists on LTP

Table 1: Effect of Aβ42 Oligomers on Long-Term Potentiation in Hippocampal Slices

| Condition | Mean fEPSP Slope (% of Baseline) | Standard Deviation |

| Control (HFS only) | 205% | ± 15% |

| Aβ42 Oligomers + HFS | 125% | ± 10% |

Data are representative of typical findings in the literature and are based on studies of Aβ-induced LTP impairment.

Table 2: Rescue of Aβ42-Impaired LTP by the α7-nAChR Partial Agonist SSR180711

| Condition | Mean fEPSP Slope (% of Baseline) | Standard Deviation |

| Aβ42 Oligomers + HFS | 125% | ± 10% |

| Aβ42 Oligomers + SSR180711 (10 µM) + HFS | 200% | ± 18% |

This data, from a study on the analogous compound SSR180711, suggests a significant restorative effect on synaptic plasticity that is likely comparable to the action of this compound.

Experimental Protocols

The investigation of this compound's role in synaptic plasticity and LTP typically involves electrophysiological recordings from hippocampal brain slices. The following is a detailed methodology for a representative experiment.

Preparation of Hippocampal Slices

-

Animal Model: Male Wistar rats (8-10 weeks old) are commonly used.

-

Anesthesia and Euthanasia: Animals are anesthetized with isoflurane and euthanized by decapitation.

-

Brain Extraction and Slicing: The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1.5 MgSO4, 2.5 CaCl2, and 10 glucose. Transverse hippocampal slices (350-400 µm thick) are prepared using a vibratome.

-

Incubation: Slices are allowed to recover in an interface chamber containing oxygenated aCSF at room temperature for at least 1 hour before recordings commence.

Electrophysiological Recordings

-

Recording Setup: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32 ± 1°C. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode filled with aCSF.

-

Stimulation: A bipolar tungsten electrode is placed in the Schaffer collateral-commissural pathway to evoke synaptic responses.

-

Baseline Recording: Baseline synaptic transmission is recorded by delivering single pulses at 0.05 Hz for at least 20 minutes. The stimulus intensity is adjusted to elicit an fEPSP with a slope that is 30-40% of the maximum.

-

Drug Application: this compound (or a vehicle control) is bath-applied at the desired concentration (e.g., 1-10 µM) for a specified period before LTP induction. In Aβ-impairment models, oligomeric Aβ42 (e.g., 200 nM) is applied prior to the application of this compound.

-

LTP Induction: LTP is typically induced using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz stimulation for 1 second, separated by a 20-second interval.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to assess the induction and maintenance of LTP. The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow described above.

Caption: Signaling pathway of this compound in rescuing Aβ-impaired synaptic plasticity.

Caption: A typical experimental workflow for studying the effects of this compound on LTP.

Mechanism of Action of this compound in Modulating Synaptic Plasticity

The primary mechanism through which this compound influences synaptic plasticity, particularly in the context of Alzheimer's disease pathology, is by preventing the binding of Aβ oligomers to α7-nAChRs.[3] This action has several downstream consequences:

-

Restoration of α7-nAChR Function: By displacing Aβ, this compound restores the normal function of α7-nAChRs. These receptors are highly permeable to calcium, and their activation plays a crucial role in modulating neuronal excitability.

-

Modulation of GABAergic Interneurons: A significant population of α7-nAChRs is located on GABAergic interneurons in the hippocampus. Activation of these receptors by this compound enhances the activity of these interneurons, leading to an increase in GABA release.

-

Circuit-Level Enhancement of LTP: The increased GABAergic inhibition appears to paradoxically enhance LTP in pyramidal neurons. This may occur through several mechanisms, including the fine-tuning of network oscillations, sharpening of the temporal window for synaptic integration, or altering the threshold for the induction of plasticity.

-

Normalization of NMDA Receptor Function: Aβ-induced dysfunction of α7-nAChRs can lead to downstream impairment of NMDA receptor function, which is critical for the induction of LTP. By restoring α7-nAChR signaling, this compound indirectly contributes to the normalization of NMDA receptor-dependent calcium influx, a key event in LTP induction.

Conclusion

This compound represents a promising therapeutic strategy for cognitive decline in Alzheimer's disease by targeting a key molecular interaction at the synapse. Its ability to disrupt the binding of Aβ to α7-nAChRs and subsequently restore the function of both nicotinic and glutamatergic systems provides a strong rationale for its development. The modulation of GABAergic interneurons by this compound highlights a sophisticated, circuit-level mechanism for enhancing synaptic plasticity. Further research, including studies that provide direct quantitative data on this compound's effects on LTP, will be crucial in fully elucidating its therapeutic potential and advancing its clinical development.

References

- 1. Activation of presynaptic α7 nicotinic receptors evokes an excitatory response in hippocampal CA3 neurones in anaesthetized rats: an in vivo iontophoretic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nicotinic alpha7 acetylcholine receptor agonist ssr180711 is unable to activate limbic neurons in mice overexpressing human amyloid-beta1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Potential of S 24795: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), has emerged as a promising neuroprotective agent, particularly in the context of Alzheimer's disease (AD) and age-related cognitive decline. This technical guide synthesizes the current preclinical evidence for the neuroprotective effects of this compound. It details the compound's mechanism of action, summarizes key quantitative findings from in vitro and in vivo studies, and provides an overview of the experimental protocols used to elucidate its therapeutic potential. The primary mode of action of this compound involves the disruption of the pathological interaction between β-amyloid (Aβ) and α7 nAChRs, thereby mitigating downstream neurotoxic events such as tau hyperphosphorylation and dysregulated calcium homeostasis.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular Aβ plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2] The interaction between soluble Aβ oligomers and the α7 nicotinic acetylcholine receptor (α7 nAChR) is considered a critical upstream event in AD pathogenesis, leading to synaptic dysfunction and neuronal death.[1][2][3] this compound, chemically identified as 2-[2-(4-bromophenyl)-2-oxoethyl]-1-methyl pyridinium, is a novel α7 nAChR partial agonist designed to counteract these pathological processes.[2][3][4] Preclinical studies have demonstrated its ability to improve cognitive function in models of aging and AD, highlighting its potential as a disease-modifying therapeutic.[5][6]

Mechanism of Action: Targeting the Aβ-α7 nAChR Interaction

The neuroprotective effects of this compound are primarily attributed to its ability to interfere with the binding of Aβ to α7 nAChRs. This interaction is a key trigger for a cascade of neurotoxic events.

Disruption of the Aβ-α7 nAChR Complex

In vitro and in vivo studies have shown that this compound effectively reduces the association between Aβ42 and α7 nAChRs.[3][4] Pre-incubation with this compound limits the interaction of Aβ42 with the receptor in rat hippocampal synaptosomes.[3] Furthermore, this compound can facilitate the release of Aβ42 from pre-existing Aβ42–α7nAChR complexes.[2][4] This dissociative action is a key differentiator from other compounds like memantine and galantamine, which have minimal effects on this pathological coupling.[3]

Modulation of Downstream Signaling

By disrupting the Aβ-α7 nAChR interaction, this compound normalizes downstream signaling pathways that are pathologically altered in AD.

-

Tau Phosphorylation: Aβ42-induced tau phosphorylation is significantly reduced by this compound in vitro.[3] This suggests that this compound can mitigate the formation of neurofibrillary tangles, a hallmark of AD.

-

Calcium Homeostasis: this compound normalizes calcium (Ca2+) fluxes through both α7nAChR and N-methyl-D-aspartate receptor (NMDAR) channels that are dysregulated by Aβ42 exposure.[3] This restoration of calcium signaling is crucial for maintaining synaptic function and neuronal viability.

-

Long-Term Potentiation (LTP): this compound has been shown to enhance LTP at CA3-CA1 synapses in the hippocampus, a cellular correlate of learning and memory.[7][8] This effect is mediated by α7 nAChRs, as it is absent in α7 knockout mice and blocked by the α7 nAChR antagonist MLA.[1][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Experimental System | Reference |

| EC50 for α7 nAChR | 34 ± 11 μM | Not specified | [1] |

| Activity relative to Acetylcholine | ~10% | Not specified | [1] |

| IC50 for fEPSP reduction | 127 μM | Mouse hippocampal slices | [8] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosage | Effect | Reference |

| Aged Mice | 1 mg/kg (s.c.) | Improved performance in long-term declarative memory tasks. | [5] |

| Aged Mice | 0.3 mg/kg and 1 mg/kg (s.c.) | Beneficial effects on short-term working memory deficits. | [5] |

| ICV Aβ42-injected Mice | Not specified | Reduced Aβ42-α7nAChR association and Aβ42 immunostaining. | [3] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to evaluate the neuroprotective effects of this compound.

In Vitro Aβ-α7nAChR Interaction Assay

Objective: To determine the effect of this compound on the interaction between Aβ42 and α7 nAChRs in rat hippocampal synaptosomes.

Methodology:

-

Synaptosome Preparation: Rat hippocampal synaptosomes are prepared using standard subcellular fractionation techniques.

-

Incubation: Synaptosomes are pre-incubated with this compound, memantine, galantamine, or Aβ(12-28) for a specified duration.

-

Aβ42 Exposure: Synthetic Aβ42 is then added to the synaptosome preparations.

-

Immunoprecipitation: The synaptosomal lysates are immunoprecipitated with an anti-Aβ42 antibody.

-

Western Blotting: The immunoprecipitates are then subjected to Western blotting to detect the presence of co-precipitated α7 nAChRs.

Organotypic Brain Slice Culture Model

Objective: To assess the effects of this compound on Aβ42-induced pathologies in a more physiologically relevant ex vivo system.

Methodology:

-

Slice Preparation: Organotypic brain slices are prepared from the cortex of young mice.

-

Aβ42 Incubation: The slices are incubated with Aβ42 to induce pathological changes.

-

This compound Treatment: this compound is added to the culture medium.

-

Immunostaining: The slices are then fixed and immunostained for Aβ42 and α7 nAChRs to visualize their association.

-

Calcium Imaging: Calcium influx through α7 nAChR and NMDAR channels is measured using calcium imaging techniques.

In Vivo Intracerebroventricular (ICV) Aβ42 Injection Model

Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Aβ-induced pathology.

Methodology:

-

Surgical Procedure: Mice undergo stereotaxic surgery for the intracerebroventricular injection of Aβ42.

-

This compound Administration: this compound is administered to the mice, typically via subcutaneous injection.

-

Behavioral Testing: Cognitive function is assessed using behavioral paradigms such as the radial arm-maze to evaluate short-term working memory and long-term declarative memory.[5]

-

Histological Analysis: Brain tissue is collected for histological analysis, including immunostaining for Aβ42 and assessment of Aβ-α7nAChR association.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of action of this compound.

Caption: In vitro experimental workflow.

Conclusion

This compound demonstrates significant neuroprotective potential in preclinical models of Alzheimer's disease and age-related cognitive decline. Its unique mechanism of action, centered on the disruption of the pathological Aβ-α7 nAChR interaction, positions it as a promising candidate for further development. The ability of this compound to mitigate downstream neurotoxic events, including tau hyperphosphorylation and calcium dysregulation, and to enhance synaptic plasticity, provides a strong rationale for its continued investigation as a disease-modifying therapy for neurodegenerative disorders. Further clinical studies are warranted to translate these promising preclinical findings into therapeutic benefits for patients.

References

- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociating beta-amyloid from alpha 7 nicotinic acetylcholine receptor by a novel therapeutic agent, this compound, normalizes alpha 7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound limits beta-amyloid-alpha7 nicotinic receptor interaction and reduces Alzheimer's disease-like pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dissociating β-Amyloid from α7 Nicotinic Acetylcholine Receptor by a Novel Therapeutic Agent, this compound, Normalizes α7 Nicotinic Acetylcholine and NMDA Receptor Function in Alzheimer's Disease Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative effects of the alpha7 nicotinic partial agonist, this compound, and the cholinesterase inhibitor, donepezil, against aging-related deficits in declarative and working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The partial alpha7 nicotine acetylcholine receptor agonist this compound enhances long-term potentiation at CA3-CA1 synapses in the adult mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

S 24795: An In-depth Technical Guide for Studying Cholinergic Signaling in Dementia

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 24795 is a selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR) that has demonstrated significant therapeutic potential in preclinical models of dementia, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its role in modulating cholinergic signaling, and its effects on key pathological features of dementia. This document synthesizes available quantitative data, details key experimental protocols, and visualizes complex biological pathways and experimental workflows to serve as a resource for researchers in the field of neurodegenerative disease and drug development.

Introduction: The Role of α7 nAChR in Dementia and the Therapeutic Rationale for this compound

The cholinergic system is critically involved in cognitive functions such as learning and memory, and its degeneration is a well-established hallmark of Alzheimer's disease. The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions crucial for cognition, has emerged as a key therapeutic target. It plays a vital role in synaptic plasticity, neurotransmitter release, and neuroinflammation.

In the context of Alzheimer's disease, the interaction between soluble amyloid-beta (Aβ) peptides and α7 nAChRs is believed to be a critical pathogenic event, leading to synaptic dysfunction, tau hyperphosphorylation, and neuronal damage. This compound, as a partial agonist of the α7 nAChR, offers a multifaceted therapeutic approach. It not only enhances cholinergic signaling but also uniquely interferes with the detrimental Aβ-α7nAChR interaction, thereby restoring receptor function and mitigating downstream pathology.

Mechanism of Action of this compound

This compound exerts its effects primarily through its interaction with the α7 nAChR. Its mechanism is twofold:

-

Partial Agonism: this compound partially activates the α7 nAChR, leading to an influx of Ca²⁺ ions. This controlled activation helps to potentiate cholinergic signaling without causing the rapid and prolonged desensitization often seen with full agonists. This modulation of neuronal excitability is thought to underlie its pro-cognitive effects.

-

Disruption of Aβ-α7nAChR Interaction: A key and distinguishing feature of this compound is its ability to dissociate Aβ peptides from α7 nAChRs. This action is crucial as the binding of Aβ to the receptor is implicated in the suppression of its function and the initiation of downstream pathological cascades. By displacing Aβ, this compound helps to normalize α7 nAChR and NMDA receptor function.[1][2][3]

Below is a diagram illustrating the dual mechanism of action of this compound.

References

The α7 Nicotinic Acetylcholine Receptor Partial Agonist S 24795: A Preclinical Candidate for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

S 24795 is a novel small molecule that acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR). It has been investigated in preclinical models for its potential as a therapeutic agent for Alzheimer's disease (AD). The primary mechanism of action of this compound involves the disruption of the pathogenic interaction between amyloid-beta (Aβ) peptides and α7 nAChRs, leading to the normalization of synaptic function. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular Aβ plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. The α7 nicotinic acetylcholine receptor has emerged as a promising therapeutic target in AD due to its role in cognitive processes and its interaction with Aβ. This compound was developed as a partial agonist of this receptor with the aim of mitigating the downstream pathological effects of Aβ.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects through a multifaceted mechanism centered on the α7 nAChR.

-

Dissociation of the Aβ-α7nAChR Complex: Soluble Aβ oligomers bind with high affinity to α7 nAChRs, triggering a cascade of neurotoxic events. This compound has been shown to dose-dependently dissociate Aβ42 from α7 nAChRs in synaptosomes from the frontal cortex of AD patients.[1][3] This action is crucial as it is believed to be an upstream event in AD pathogenesis.[4]

-

Normalization of α7nAChR and NMDAR Function: The binding of Aβ to α7nAChRs leads to the suppression of both α7nAChR and NMDA receptor (NMDAR) mediated calcium influx, which is critical for synaptic plasticity and neuronal survival. By displacing Aβ, this compound facilitates the partial recovery of both α7nAChR and NMDAR channel function.[4]

-

Reduction of Aβ-induced Tau Phosphorylation: The interaction between Aβ and α7nAChRs is also linked to the hyperphosphorylation of tau protein. Pre-incubation with this compound has been shown to reduce Aβ42-induced tau phosphorylation in rat hippocampal synaptosomes.[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

Preclinical Efficacy

In Vitro Studies

The efficacy of this compound has been evaluated in a variety of in vitro models, providing quantitative data on its activity.

| Parameter | Model System | Concentration/Dose | Result | Reference |

| Aβ42 Dissociation | Synaptosomes from AD frontal cortex | 1 µM | ~20% reduction in Aβ42-α7nAChR complexes | [3] |

| 10 µM | ~50% reduction in Aβ42-α7nAChR complexes | [3] | ||

| 100 µM | ~75% reduction in Aβ42-α7nAChR complexes | [3] | ||

| Long-Term Potentiation (LTP) | Mouse hippocampal slices (CA3-CA1) | 3 µM | Potentiation of LTP | |

| IC50 for fEPSP reduction | 127 µM |

In Vivo Studies

Preclinical studies in animal models of cognitive impairment have demonstrated the potential of this compound to improve memory deficits.

| Parameter | Animal Model | Dose (p.o.) | Result | Reference |

| Contextual Memory | Aged mice (18-19 months) | 0.3 mg/kg | Complete reversal of memory impairment | |

| 1.0 mg/kg | Complete reversal of memory impairment | |||

| Comparison with Memantine | Aged mice (18-19 months) | 3.0 mg/kg | Memory-enhancing effect |

Experimental Protocols

Synaptosome Preparation from Human Frontal Cortex

This protocol details the isolation of synaptosomes, which are resealed nerve terminals used to study synaptic function.

-

Tissue Homogenization: Frontal cortex tissue is homogenized in a buffer containing 0.32 M sucrose and protease/phosphatase inhibitors.

-

Initial Centrifugation: The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

-

Supernatant Collection: The resulting supernatant (S1) is carefully collected.

-

Second Centrifugation: The S1 fraction is then centrifuged at 12,000 x g for 20 minutes.

-

Synaptosome Pellet: The resulting pellet (P2) contains the crude synaptosomal fraction. The supernatant (S2) containing the light membrane fraction and soluble enzymes is collected for other analyses.

-

Resuspension: The P2 pellet is resuspended in the appropriate buffer for downstream experiments.

Experimental Workflow: Synaptosome Preparation

Immunoprecipitation of Aβ-α7nAChR Complexes

This protocol is used to isolate and quantify the interaction between Aβ and α7nAChR.

-

Synaptosome Lysis: The prepared synaptosomes are lysed using a non-ionic detergent-based buffer to solubilize membrane proteins.

-

Pre-clearing (Optional): The lysate is incubated with protein A/G beads to reduce non-specific binding.

-

Antibody Incubation: The pre-cleared lysate is incubated with an anti-Aβ42 antibody overnight at 4°C to form antibody-antigen complexes.

-

Immunocomplex Capture: Protein A/G magnetic beads are added to the lysate and incubated to capture the antibody-antigen complexes.

-

Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-α7nAChR antibody to detect the co-immunoprecipitated receptor.

Calcium Influx Assay

This assay measures changes in intracellular calcium levels in response to receptor activation.

-

Cell Culture: Cells expressing the receptors of interest (e.g., α7nAChR and NMDAR) are plated in a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: this compound or other test compounds are added to the wells.

-

Agonist Stimulation: An agonist for the receptor of interest (e.g., an α7nAChR agonist or NMDA) is added to stimulate calcium influx.

-

Fluorescence Measurement: The change in fluorescence intensity is measured over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

Pharmacokinetics and Development Status

As of the latest available public information, detailed preclinical pharmacokinetic data for this compound, including its oral bioavailability, plasma half-life, and metabolic profile in animal models, have not been published.

Furthermore, a comprehensive search of clinical trial registries and publications from the developer, Servier, did not yield any results for clinical trials of this compound in Alzheimer's disease or other indications. The current development status of this compound is not publicly disclosed.

Conclusion

This compound is a promising preclinical candidate for the treatment of Alzheimer's disease with a novel mechanism of action that targets the pathogenic interaction between Aβ and α7 nAChRs. In vitro and in vivo studies have demonstrated its ability to normalize synaptic dysfunction and improve cognitive deficits in relevant models. However, the lack of publicly available data on its clinical development and detailed pharmacokinetics in preclinical species represents a significant gap in our understanding of its translational potential. Further research and disclosure of data are necessary to fully evaluate the therapeutic promise of this compound.

References

Methodological & Application

S 24795 Experimental Protocols for In Vitro Studies: Application Notes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the in vitro characterization of S 24795, a partial agonist of the α7 nicotinic acetylcholine receptor (α7nAChR). The following protocols are based on established research and are intended to guide researchers in studying the mechanism of action and therapeutic potential of this compound, particularly in the context of Alzheimer's disease (AD) models.

Mechanism of Action

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7nAChR)[1][2][3]. In the context of Alzheimer's disease pathology, soluble beta-amyloid (Aβ) peptides, specifically Aβ42, can bind to α7nAChRs, leading to a cascade of neurotoxic events. This interaction is considered a key upstream event in AD pathogenesis[4]. This compound has been shown to interfere with this interaction, facilitating the release of Aβ42 from the receptor[4][5]. This action helps to normalize the function of both α7nAChR and NMDA receptors, which are often compromised in AD[4][5][6]. By dissociating Aβ42 from α7nAChRs, this compound can mitigate downstream pathological events such as tau phosphorylation and synaptic dysfunction[7].

Signaling Pathway of this compound in Alzheimer's Disease Models

Caption: this compound signaling pathway in the context of Alzheimer's Disease.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various in vitro assays.

Table 1: Effect of this compound on Aβ42–α7nAChR Interaction

| Concentration of this compound | % Reduction of Aβ42–α7nAChR Complex in Aβ42-exposed Control Frontal Cortex Slices | % Reduction of Aβ42–α7nAChR Complex in AD Frontal Cortex Slices |

| 1 µM | 47.6 ± 5.4% | Not reported at this concentration |

| 10 µM | Not reported | 49.9 ± 6.4% |

Data extracted from studies on human postmortem frontal cortex synaptosomes.[5]

Table 2: Effect of this compound on NMDA/Glycine-Induced Phosphorylation of NR2A/2B Subunits

| Treatment Condition | pY-NR2A/2B Levels (% of K-R-exposed control) |

| AD Frontal Cortex Slices | Reduced levels (exact % not specified) |

| Aβ42-exposed Control Frontal Cortex Slices | Reduced levels (exact % not specified) |

| AD Slices + this compound | 80.7 ± 1.4% |

| Aβ42-exposed Slices + this compound | 81.3 ± 2.6% |

Data reflects the normalization of NMDA receptor signaling by this compound.[5]

Experimental Protocols

Protocol 1: In Vitro Aβ42–α7nAChR Interaction Assay

This protocol details the method to assess the effect of this compound on the interaction between Aβ42 and α7nAChR in rat hippocampal synaptosomes.[7]

Materials:

-

Rat hippocampal synaptosomes

-

This compound

-

Memantine

-

Galantamine

-

Aβ(12-28) peptide

-

FITC-tagged Aβ42

-

Biotinylated α7nAChR (immunopurified from SK-N-MC cells)

-

Streptavidin-coated 96-well plates

-

Krebs-Ringer (K-R) buffer

Procedure:

-

Coat streptavidin-coated 96-well plates with 2 nM immunopurified biotinylated α7nAChR.

-

Wash the plates three times with ice-cold K-R buffer.

-

Prepare varying concentrations of this compound, memantine, galantamine, and Aβ(12-28) in K-R buffer.

-

Incubate the wells at 37°C with either:

-

The test compounds and 20 nM FITC-tagged Aβ42 simultaneously.

-

Sequentially: 10 minutes with the test compound followed by 60 minutes with FITC-Aβ42.

-

-

After incubation, wash the plates to remove unbound reagents.

-

Quantify the amount of bound FITC-Aβ42 using a suitable plate reader to determine the extent of Aβ42-α7nAChR interaction.

Caption: Workflow for the in vitro Aβ42–α7nAChR interaction assay.

Protocol 2: Assessment of Aβ42-Induced Tau Phosphorylation

This protocol is designed to evaluate the effect of this compound on Aβ42-induced tau phosphorylation in rat hippocampal synaptosomes.[7]

Materials:

-

Rat hippocampal synaptosomes

-

This compound

-

Aβ42 peptide

-

Lysis buffer

-

Antibodies against total tau and phosphorylated tau (e.g., AT8, PHF-1)

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blotting apparatus and reagents

Procedure:

-

Pre-incubate rat hippocampal synaptosomes with the desired concentrations of this compound.

-

Introduce Aβ42 to the synaptosomes to induce tau phosphorylation.

-

Incubate for a specified period.

-

Lyse the synaptosomes to extract proteins.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against total tau and phosphorylated tau.

-

Incubate with appropriate secondary antibodies.

-

Detect the signal using a chemiluminescence substrate and imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated tau to total tau.

Protocol 3: Measurement of NMDAR- and α7nAChR-Mediated Calcium Influx

This protocol measures the effect of this compound on calcium influx through NMDA and α7nAChR channels in synaptosomes from postmortem human frontal cortex slices.[5]

Materials:

-

Synaptosomes from postmortem human frontal cortex slices (control and AD)

-

Aβ42 peptide

-

This compound

-

45Ca2+

-

NMDA and glycine (for NMDAR activation)

-

Choline or another α7nAChR agonist

-

Appropriate buffers

Procedure:

-

Prepare synaptosomes from postmortem frontal cortex slices. For some experiments, incubate control slices with Aβ42 to mimic AD pathology.

-

Incubate the synaptosomes (50-100 µg) at 37°C for 5 minutes in an oxygenated buffer.

-

Treat the synaptosomes with this compound or vehicle.

-

Initiate calcium influx by adding 45Ca2+ along with:

-

NMDA and glycine to activate NMDARs.

-

An α7nAChR agonist to activate α7nAChRs.

-

-